Cas no 506-46-7 (Hexacosanoic acid)

Hexacosanoic acid 化学的及び物理的性質

名前と識別子

-

- Hexacosanoic acid

- Cerotic Acid

- Cerotic acid,Cerotinic acid

- Ceratinic acid

- Ceric acid

- Cerinic acid

- Cerylic acid

- NSC 4205

- n-Hexacosanoic acid

- Hexacosanic acid

- Cerotinic acid

- D42CQN6P36

- NSC4205

- XMHIUKTWLZUKEX-UHFFFAOYSA-N

- cerinate

- ceratinate

- cerate

- n-hexacosanoate

- AK112658

- Hexacosanoic acid, 98%

- C26:0

- Hexacosansaeure

- cerotinic aci

- CeroticAcid

- hexacosoic acid

- hexaeicosanoic acid

- Ceratinic acid; Ceric acid

- Cerotic acid (6CI,7CI)

- hexacosanoate

-

- MDL: MFCD00002811

- インチ: 1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)

- InChIKey: XMHIUKTWLZUKEX-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 396.39700

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 28

- 回転可能化学結合数: 24

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 11.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: 白色粉末または小粒子。

- 密度みつど: 0.876±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 85.0 to 90.0 deg-C

- ふってん: 418.7°C at 760 mmHg

- フラッシュポイント: >110℃

- 屈折率: 1.4301

- ようかいど: Insuluble (6.0E-6 g/L) (25 ºC),

- PSA: 37.30000

- LogP: 9.45330

- ようかいせい: 熱アルコール、ベンゼン、エーテル、クロロホルム、二硫化炭素、アセトンに溶解し、冷アルコールに微溶解し、水に溶解しない。

Hexacosanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:-

- セキュリティの説明: S22-S24/25

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Hexacosanoic acid 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Hexacosanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147841-25g |

Hexacosanoic Acid |

506-46-7 | 95% | 25g |

$1715 | 2024-07-16 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51476-50mg |

Hexacosanoic acid |

506-46-7 | 98% | 50mg |

¥1069.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7095-200 mg |

Hexacosanoic acid |

506-46-7 | 98.00% | 200mg |

¥1098.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H47330-20mg |

Hexacosanoic acid |

506-46-7 | ,GC≥98% | 20mg |

¥758.0 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 52200-250MG |

Hexacosanoic acid |

506-46-7 | 90% | 250mg |

¥606.47 | 2023-12-05 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0829-10G |

Cerotic Acid |

506-46-7 | >95.0%(GC)(T) | 10g |

¥6625.00 | 2024-04-16 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7095-50 mg |

Hexacosanoic acid |

506-46-7 | 98.00% | 50mg |

¥485.00 | 2022-04-26 | |

| Chemenu | CM147841-5g |

Hexacosanoic Acid |

506-46-7 | 95% | 5g |

$572 | 2024-07-16 | |

| eNovation Chemicals LLC | D765699-1g |

Hexacosanoic acid |

506-46-7 | 95.0% | 1g |

$100 | 2024-06-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 52200-1G |

Hexacosanoic acid |

506-46-7 | 90% | 1g |

¥1300.72 | 2023-12-05 |

Hexacosanoic acid 関連文献

-

1. 746. Constituents of the lipids of tubercle bacilli. Part VIII. Studies on mycolic acidE. D. Morgan,N. Polgar J. Chem. Soc. 1957 3779

-

Otto Hehner Analyst 1883 8 16

-

Garth Cameron,Janice M. H. Cheng,Dale I. Godfrey,Mattie S. M. Timmer,Bridget L. Stocker,Emma M. Dangerfield RSC Adv. 2022 12 18493

-

4. 746. Constituents of the lipids of tubercle bacilli. Part VIII. Studies on mycolic acidE. D. Morgan,N. Polgar J. Chem. Soc. 1957 3779

-

Jorge Cuní,Pedro Cuní,Brielle Eisen,Rubén Savizky,John Bové Anal. Methods 2012 4 659

-

Yunlu Liu,Qian Xiang,Qi Liang,Jianyou Shi,Jun He Food Funct. 2022 13 7448

-

E. V. Truter Q. Rev. Chem. Soc. 1951 5 390

-

Susan Luong,Elspeth Hayes,Emma Flannery,Thomas Sutikna,Matthew?W. Tocheri,E. Wahyu Saptomo,Jatmiko,Richard G. Roberts Anal. Methods 2017 9 4349

-

Xiaofei Liu,Xiuting Yu,Xiaofei Xu,Xiaojun Zhang,Xuewu Zhang Food Funct. 2018 9 5936

-

10. 96. Synthetical experiments bearing on the constitution of phthioic acidN. Polgar,Robert Robinson J. Chem. Soc. 1945 389

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Very long-chain fatty acids

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Very long-chain fatty acids

- Natural Products and Extracts Plant Extracts Plant based Nealchornea yapurensis

Hexacosanoic acidに関する追加情報

Hexacosanoic Acid (CAS 506-46-7): A Comprehensive Overview of Structure, Function, and Applications

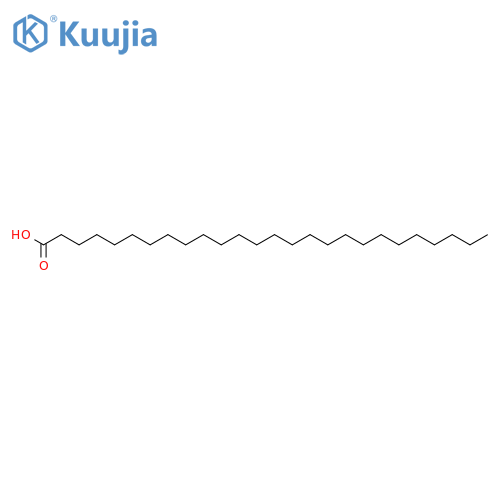

Hexacosanoic acid, also known as C26:0 fatty acid, is a saturated long-chain carboxylic acid with the molecular formula C26H52O2. Identified by its CAS registry number 506-46-7, this compound is a member of the n-alkanoic acid family and is naturally derived from various animal and plant sources. Its unique structural characteristics, including a linear hydrocarbon chain of 26 carbon atoms terminated by a carboxyl group, contribute to its distinct physicochemical properties and biological roles. Recent advances in lipidomics and metabolomics have underscored the significance of Hexacosanoic acid in cellular membrane dynamics, energy storage, and signaling pathways.

The chemical structure of Hexacosanoic acid (CAS 506-46-7) is defined by its high degree of hydrophobicity due to the extended aliphatic chain. This property enables it to integrate into phospholipid bilayers, where it modulates membrane fluidity and permeability. Studies published in *Nature Communications* (2023) highlight its role in stabilizing lipid rafts—microdomains critical for signal transduction and protein trafficking. Additionally, its melting point (~85°C) and solubility profile align with those of other saturated fatty acids, making it suitable for applications requiring thermal stability.

In biological systems, Hexacosanoic acid (CAS 506-46-7) serves as a precursor for bioactive lipid mediators. Research in *Cell Metabolism* (2023) demonstrates its involvement in the synthesis of endocannabinoids and oxylipins, which regulate inflammation, appetite, and metabolic homeostasis. Notably, its esterification with glycerol forms triacylglycerols that function as energy reservoirs in adipose tissue. Furthermore, emerging evidence suggests that Hexacosanoic acid may influence gut microbiota composition by altering bile acid metabolism—a finding with implications for obesity-related disorders.

The industrial relevance of Hexacosanoic acid (CAS 506-46-7) spans multiple sectors. In pharmaceuticals, it is utilized as an excipient in controlled-release drug formulations due to its slow hydrolysis rate. A 2023 study in *Journal of Controlled Release* details its incorporation into lipid nanoparticles for mRNA vaccine delivery systems. In cosmetics, the compound acts as an emollient and skin barrier enhancer in anti-aging creams. Its compatibility with natural waxes also makes it a key component in candle manufacturing and polymer additives.

Recent technological innovations have expanded the utility of Hexacosanoic acid (CAS 506-46-7). For instance, bioengineers at MIT have developed enzymatic methods to synthesize tailored derivatives for use in biodegradable plastics. These materials exhibit tunable degradation rates under environmental conditions, addressing global concerns about plastic pollution. Similarly, agricultural research teams are exploring its potential as a plant growth regulator by modulating cuticle permeability to enhance drought resistance.

Analytical techniques for quantifying Hexacosanoic acid (CAS 506-46-7) have advanced significantly. Gas chromatography-mass spectrometry (GC/MS) remains the gold standard for profiling free fatty acids in complex matrices such as blood plasma or food products. However, novel approaches like Raman spectroscopy combined with machine learning algorithms now enable non-invasive monitoring of intracellular lipid metabolism in real time.

Sustainability initiatives are driving interest in renewable sources of Hexacosanoic acid (CAS 506-46-7). Algal biomass has emerged as a promising feedstock due to its high lipid content and rapid cultivation cycles compared to traditional oilseed crops like palm or soybean. A 2023 review in *Green Chemistry* outlines strategies for optimizing algal fermentation processes to maximize yield while minimizing ecological footprints.

In conclusion, Hexacosanoic acid (CAS 506-46-7) exemplifies how fundamental chemical structures can underpin diverse applications across biology and industry. Ongoing research continues to unravel new dimensions of this compound's functionality—from elucidating its role in neurodegenerative diseases to engineering sustainable materials—underscoring its enduring importance in scientific innovation.